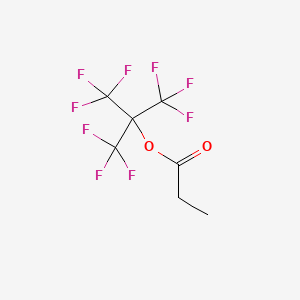

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate

Description

This compound is a fluorinated ester featuring a central propan-2-yl core substituted with six fluorine atoms and a trifluoromethyl group. The propanoate ester group enhances its reactivity in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions. Its synthesis involves reacting perfluoro-tert-butanol with propanoate derivatives using reagents like diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) under anhydrous conditions . Key applications include serving as a precursor for fluorinated dendrimers and surfactants .

Properties

CAS No. |

914637-41-5 |

|---|---|

Molecular Formula |

C7H5F9O2 |

Molecular Weight |

292.10 g/mol |

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] propanoate |

InChI |

InChI=1S/C7H5F9O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3 |

InChI Key |

QMZWPYNRTTVYRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Fluorosulfuryl Intermediates

- Reagents: Sulfuryl fluoride (SO₂F₂) or fluorosulfuryl chloride (SO₂FCl) are used to introduce the fluorosulfuryl group onto alcohols or amines.

- Procedure: The alcohol or amine precursor reacts with SO₂F₂ in the presence of a base (e.g., pyridine) under mild conditions, forming the fluorosulfuryl derivative.

- Application: These intermediates serve as key building blocks for subsequent esterification reactions.

- The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate has been achieved through fluorosulfurylation, which can be adapted for ester synthesis by subsequent reaction with carboxylic acids.

Esterification Using Fluorinated Alcohols

Another approach involves esterification of fluorinated alcohols with suitable carboxylic acids or acid derivatives.

Methodology:

- Starting materials: 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol (a fluorinated alcohol) and propanoic acid derivatives.

- Reaction conditions: Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Procedure: The alcohol reacts with the acid or acid anhydride to form the ester, often facilitated by azeotropic removal of water to drive the reaction forward.

- The synthesis of related fluorinated esters has been reported using classical Fischer esterification techniques, optimized for fluorinated alcohols to prevent degradation of sensitive fluorine groups.

Synthesis via Fluorinated Precursors and Subsequent Functionalization

Given the complexity of directly synthesizing the target compound, a common route involves:

- Preparation of fluorinated building blocks: For example, synthesis of 2-(trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane via fluorination of suitable hydrocarbons.

- Functionalization: Introduction of ester groups through nucleophilic substitution or coupling reactions.

Key Steps:

- Fluorination of hydrocarbons: Using reagents like elemental fluorine or xenon difluoride under controlled conditions.

- Coupling reactions: Using reagents such as acyl chlorides or anhydrides to attach the propanoate moiety.

- The synthesis of perfluoro-tert-butyl alcohol derivatives, which can be esterified to form the target compound, has been demonstrated through multi-step fluorination and esterification protocols.

Summary of Preparation Data

Notes and Considerations

- Selectivity and Stability: Fluorinated intermediates are sensitive to reaction conditions; mild conditions are preferred to prevent defluorination or decomposition.

- Purification: Fluorinated compounds often require specialized purification techniques such as chromatography on fluorinated stationary phases or distillation under inert atmospheres.

- Safety: Handling of fluorinating reagents and highly fluorinated intermediates necessitates strict safety protocols due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Nonafluoro-tert-butyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 220.04 g/mol

- CAS Number : 382-24-1

The compound features multiple fluorine atoms that enhance its chemical stability and hydrophobic characteristics. These properties are crucial for its applications in various sectors.

Pharmaceutical Development

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate is used in the synthesis of pharmaceutical intermediates. Its unique fluorinated structure can influence the biological activity of drug candidates by altering their pharmacokinetics and bioavailability. Fluorinated compounds often exhibit improved metabolic stability and can enhance binding affinity to biological targets.

Material Science

In material science, this compound is utilized in the development of advanced materials such as coatings and polymers. The incorporation of fluorinated groups can impart desirable properties such as increased chemical resistance and lower surface energy. These materials are particularly useful in applications requiring high durability and resistance to harsh environments.

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals. Fluorinated agrochemicals often demonstrate enhanced efficacy and reduced environmental impact compared to their non-fluorinated counterparts. This characteristic is particularly valuable in developing herbicides and pesticides that require lower application rates while maintaining effectiveness.

Case Study 1: Pharmaceutical Application

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of fluorinated compounds for potential use as antiviral agents. The incorporation of this compound into the molecular framework significantly improved the compounds' antiviral activity against specific viral strains due to enhanced interaction with viral proteins.

Case Study 2: Material Science Innovation

Research conducted at a leading materials science laboratory demonstrated that coatings developed with this fluorinated compound exhibited superior water-repellency and dirt resistance compared to traditional coatings. This study highlighted the potential for commercial applications in automotive and aerospace industries where surface performance is critical.

Data Table: Comparison of Applications

| Application Area | Benefits | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Improved metabolic stability | Enhanced binding affinity in antiviral agents |

| Material Science | Increased durability and chemical resistance | Superior performance in water-repellent coatings |

| Agrochemicals | Enhanced efficacy | Reduced environmental impact |

Mechanism of Action

The mechanism by which nonafluoro-tert-butyl propionate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Its molecular targets may include enzymes and receptors, where it can act as an inhibitor or modulator.

Comparison with Similar Compounds

Structural and Functional Analogues

1-((1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)octane (C8-PFTE)

- Structure: Shares the hexafluoro-trifluoromethylpropan-2-yl group but linked to an octane chain instead of a propanoate ester.

- Properties : Higher hydrophobicity due to the alkyl chain, making it suitable for coatings and surfactants .

- Applications : Used in materials science for surface modification .

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl Heptafluorobutanoate

- Structure: Features a heptafluorobutanoate ester (C4F7O2) instead of propanoate.

- Properties : Increased fluorine content (16 F atoms vs. 12 F in the target compound) enhances thermal stability and environmental persistence .

- Applications : Detected as a per- and polyfluoroalkyl substance (PFAS) in environmental samples, raising concerns about bioaccumulation .

PERFECTA (1,3-Bis[[hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]propane Derivative)

- Structure : Dendritic molecule with three hexafluoro-trifluoromethylpropan-2-yl groups.

- Properties : Contains 36 equivalent fluorine atoms, ideal for ¹⁹F MRI due to strong signal coherence .

- Applications : Used as a bimodal contrast agent for imaging inflammation and drug delivery monitoring .

Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate

- Structure : Methyl ester with a shorter fluorinated chain (CF₃ groups).

- Properties : Lower molecular weight and boiling point compared to the target compound.

- Applications : Intermediate in pharmaceutical synthesis .

Hexafluoroisopropanol (HFIP)

- Structure: Alcohol analogue (hydroxyl group instead of propanoate).

- Properties : Highly polar and acidic (pKa ~9.3), used as a solvent for peptides and polymers .

- Applications : Solvent in chromatography and polymer processing .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate?

The compound is synthesized via sequential functionalization of fluorinated intermediates. For example, mesylation of precursor alcohols (e.g., compound 5 in ) using methanesulfonyl chloride and triethylamine in a THF/dichloromethane solvent system yields reactive intermediates. Subsequent nucleophilic substitution with potassium thioacetate in DMF at 50°C facilitates the introduction of thioacetate groups. Purification involves extraction with dichloromethane, silica gel chromatography (hexane/EtOAc eluent), and characterization via , , and NMR, as well as mass spectrometry (APCI/ESI) .

Q. How is this compound characterized spectroscopically, and what key spectral signatures distinguish it from structurally similar fluorinated derivatives?

Key characterization methods include:

- NMR : The trifluoromethyl groups exhibit distinct singlets near δ -71 ppm, while fluorinated ether linkages appear upfield (δ -75 to -80 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 927.0357) and fragmentation patterns (e.g., loss of methanesulfonate groups at m/z 831) .

- IR spectroscopy : Strong C-F stretching vibrations (1100–1250 cm) and ester carbonyl peaks (~1740 cm) are diagnostic .

Q. What safety protocols are recommended for handling this compound, given its fluorinated and reactive functional groups?

While specific toxicological data are limited (), general precautions for fluorinated compounds apply:

- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact.

- Avoid incompatible reagents (e.g., strong bases or oxidizers) due to potential decomposition.

- Store under inert gas (argon) in sealed containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s fluorinated architecture influence its hydrogen-bonding behavior and solvent interactions?

DFT studies ( ) reveal that the antiperiplanar (ap) to synperiplanar (sp) conformational shift along the C-O bond enhances H-bond donor ability (lower σ*(OH) energy). Aggregation into dimers/trimers amplifies cooperative H-bonding, critical for activating oxidants (e.g., HO) in epoxidation reactions. X-ray crystallography confirms helical or cyclic aggregates, stabilizing reactive intermediates in catalytic cycles .

Q. What role does this compound play in developing fluorinated MRI contrast agents or drug delivery systems?

Analogous fluorinated dendrimers (e.g., PERFECTA in ) are used as -MRI probes due to their high fluorine content and lipophobicity. The compound’s trifluoromethyl groups enhance signal intensity and enable oxygen delivery in hypoxic tumor models. Nanoemulsions incorporating similar structures improve drug solubility and enable real-time tracking via MRI .

Q. What mechanistic insights have been gained from studying its reactivity in organofluorine catalysis?

In fluorinated alcohol solvents (e.g., HFIP), the compound’s electron-withdrawing groups stabilize carbocation intermediates in Friedel-Crafts alkylation. Kinetic studies show third-order dependence on solvent concentration, implicating trimeric aggregates in transition-state stabilization. This cooperativity is leveraged in asymmetric catalysis to enhance enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.